molecular formula C2H4BN3O2 B8187688 1H-[1,2,3]Triazole-5-boronic acid

1H-[1,2,3]Triazole-5-boronic acid

Cat. No.: B8187688
M. Wt: 112.89 g/mol
InChI Key: NXHSZPKFIIPEGZ-UHFFFAOYSA-N
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Description

Significance of Triazole Scaffolds in Heterocyclic Chemistry

The 1,2,3-triazole ring is a key structural motif in heterocyclic chemistry, valued for its stability and its capacity to engage in various chemical interactions. nih.govtandfonline.com This five-membered ring containing three nitrogen atoms is a prominent pharmacophore in medicinal chemistry. nih.gov The "click" chemistry approach, specifically the copper- or ruthenium-catalyzed azide-alkyne cycloaddition, provides a straightforward and efficient method for its synthesis. nih.govfrontiersin.org

Triazoles are known for their weak acidic and basic properties and their ability to form strong dipole moments. nih.gov These characteristics, along with their role as bioisosteres for other functional groups, make them a valuable component in the design of new therapeutic agents. nih.govnih.gov Consequently, 1,2,3-triazole derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties. nih.govtandfonline.com Their applications also extend to materials science, where they are used as corrosion inhibitors, dyes, and photostabilizers. frontiersin.orgnih.gov

Role of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, characterized by the R-B(OH)₂ functional group, are organoboron compounds that serve as crucial intermediates in organic synthesis. wikipedia.orginterchim.com Their stability, ease of handling, and relatively low toxicity make them attractive alternatives to other organometallic reagents. alfa-chemistry.comvt.edu A key feature of boronic acids is their ability to act as Lewis acids, readily forming reversible covalent complexes with diols, such as sugars, amino acids, and hydroxamic acids. wikipedia.orginterchim.com

The versatility of boronic acids is most prominently showcased in the Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orginterchim.com They also participate in a variety of other important transformations, including the Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation, and the Liebeskind-Srogl coupling. alfa-chemistry.comwikipedia.org This wide range of reactivity has led to their extensive use as building blocks in the synthesis of complex organic molecules, including pharmaceuticals. wikipedia.orgvt.edu

Overview of 1H-alfa-chemistry.comwikipedia.orgnih.govTriazole-5-boronic acid's Emergence in Academic Synthesis and Applications

The combination of the stable 1,2,3-triazole core with the versatile boronic acid moiety in 1H- alfa-chemistry.comwikipedia.orgnih.govTriazole-5-boronic acid has led to its growing use in academic research. This compound serves as a valuable building block, enabling the synthesis of more complex molecules with tailored properties. For instance, it can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the triazole unit into a larger molecular framework. nih.govresearchgate.net

Researchers are exploring the potential of 1H- alfa-chemistry.comwikipedia.orgnih.govTriazole-5-boronic acid and its derivatives in medicinal chemistry. The triazole component can act as a pharmacophore, while the boronic acid group can serve as a reactive handle for attaching the molecule to biological targets or for creating libraries of compounds for screening. nih.gov The development of synthetic methodologies that allow for the efficient and controlled incorporation of this building block is an active area of investigation. researchgate.netrsc.org The continued exploration of the chemistry of 1H- alfa-chemistry.comwikipedia.orgnih.govTriazole-5-boronic acid is expected to yield new discoveries and applications in both academic and industrial settings.

Properties

IUPAC Name

2H-triazol-4-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BN3O2/c7-3(8)2-1-4-6-5-2/h1,7-8H,(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHSZPKFIIPEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NNN=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h 1 2 3 Triazole 5 Boronic Acid and Its Derivatives

Direct Synthetic Routes to 1H-rsc.orgrsc.orgresearchgate.netTriazole-5-boronic acid

Direct synthetic routes aim to construct the triazole ring with the boronic acid moiety already incorporated into one of the key building blocks. One of the most effective direct methods is the [3+2] cycloaddition reaction between alkynylboronates and azides. rsc.org This approach provides a straightforward pathway to 1,2,3-triazole-5-boronic esters, which are stable precursors to the target boronic acid. rsc.org

The reaction, a variant of the well-established Huisgen 1,3-dipolar cycloaddition, involves an alkyne bearing a boronate ester group at one of the sp-hybridized carbons. youtube.com When reacted with an organic azide (B81097), this precursor directly forms the 1,2,3-triazole ring with the boronate group at the 5-position. The use of copper(I) catalysts can ensure high regioselectivity, favoring the formation of the 1,4-disubstituted product, where the R-group from the azide is at the 1-position and the boronate ester is at the 4-position. However, thermal conditions can lead to a mixture of regioisomers. For the synthesis of the title compound, a terminal alkynylboronate is reacted with an azide where the subsequent removal of the N-substituent would be possible.

Indirect Synthesis Strategies via Precursors and Functionalization

Indirect strategies are multi-step processes that involve either the modification of a pre-formed triazole ring or the construction of the triazole from a boron-containing precursor, followed by transformations to yield the final boronic acid.

Incorporation of Boron Moieties onto Pre-formed Triazole Rings

This strategy involves the introduction of a boron group onto a pre-existing 1H-1,2,3-triazole scaffold. The most prominent method for this transformation is the direct C-H borylation. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heteroaromatic compounds. researchgate.netumich.edudumelelab.com

In a typical reaction, a 1-substituted-1H-1,2,3-triazole is treated with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst. The catalyst, often generated in situ from a precursor like [Ir(OMe)(cod)]₂ and a bipyridine ligand, facilitates the selective activation of a C-H bond on the triazole ring and its replacement with a boryl group. dumelelab.com For a 1-substituted triazole, the C5-H bond is the most likely site for borylation due to electronic effects and the absence of steric hindrance. Subsequent deprotection of the nitrogen and hydrolysis of the resulting boronate ester would yield the target 1H- rsc.orgrsc.orgresearchgate.nettriazole-5-boronic acid.

Construction of the 1,2,3-Triazole Ring System on Boron-Containing Precursors

This approach builds the triazole ring using a starting material that already contains a boron atom. A key example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) where the alkyne component is an alkynylboronate ester. rsc.org This method provides direct access to 1,4-disubstituted 1,2,3-triazoles where the C4-substituent is the boronate ester. researchgate.net

Another innovative method involves a one-pot, three-component reaction using aryl boronic acids, sodium azide, and active methylene (B1212753) compounds. researchgate.net While this method primarily yields N-aryl triazoles, it exemplifies the principle of building the triazole ring from a boron-containing precursor. The reaction proceeds via the in situ formation of an aryl azide from the boronic acid, which then undergoes a cycloaddition. researchgate.net

Functional Group Interconversions Leading to 1H-rsc.orgrsc.orgresearchgate.netTriazole-5-boronic acid

Functional group interconversion is a classic and versatile strategy. In this context, it involves synthesizing a triazole with a suitable functional group at the C5 position, which can then be converted into a boronic acid. A common precursor for this route is a 5-halo-1,2,3-triazole, such as 5-iodo-1H-1,2,3-triazole. beilstein-journals.org

The synthesis typically proceeds via a halogen-metal exchange reaction. The 5-iodo-triazole is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate a highly reactive 5-lithio-1,2,3-triazole intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to afford the final 1H- rsc.orgrsc.orgresearchgate.nettriazole-5-boronic acid. Protection of the triazole N-H proton is often necessary during these steps.

Green Chemistry Approaches in 1H-rsc.orgrsc.orgresearchgate.netTriazole-5-boronic acid Synthesis

Reflecting a broader trend in chemical synthesis, green chemistry principles are increasingly being applied to the synthesis of triazole derivatives to reduce environmental impact.

Development of Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, often utilizing mechanochemistry, such as ball-milling. rsc.orgresearchgate.netrsc.org A one-pot, three-component reaction for synthesizing 1,2,3-triazole derivatives has been successfully demonstrated under these conditions. rsc.org

In this procedure, an alkyl halide or an aryl boronic acid, sodium azide, and a terminal alkyne are combined with a copper(II) sulfate (B86663) catalyst supported on alumina (B75360). rsc.orgresearchgate.net The mixture is then subjected to ball-milling. This method avoids the use of hazardous organic solvents, and the azide can be generated in situ, enhancing safety. rsc.orgrsc.org The product is often isolated by a simple wash, eliminating the need for chromatographic purification. researchgate.net This approach is highly efficient, reduces waste, and allows for the recycling of the catalyst, making it a significantly greener alternative to traditional solution-phase synthesis. rsc.org

Utilization of Aqueous Reaction Media for Triazole-Boronic Acid Synthesis

The shift towards green chemistry has popularized the use of water as a solvent for organic synthesis, including the formation of triazole rings and their subsequent functionalization into boronic acids. Aqueous media offer significant advantages, including low cost, non-flammability, and reduced environmental impact.

One prevalent method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, to form the triazole ring, followed by palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the boronic acid moiety or other aryl groups. nih.govresearchgate.netfrontiersin.org Research has demonstrated that these reactions can be performed effectively in aqueous solvent systems, such as a tetrahydrofuran (B95107) (THF) and water mixture. nih.gov For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized in good yields by reacting a triazole precursor with various arylboronic acids in a THF:H₂O (3:1) mixture, using palladium(II) acetate (B1210297) as the catalyst and potassium carbonate as the base at 80–85°C. nih.govresearchgate.net

Further research highlights the synthesis of triazole boronic acid transition-state inhibitors in a sequential process that also utilizes an aqueous medium. nih.govacs.org A key step in the synthesis of the inhibitor MB076 involved a copper-catalyzed cycloaddition of an azide with t-butyl propiolate in a water/t-butyl alcohol mixture, affording the triazole intermediate in a 70% yield. nih.govacs.org This demonstrates that the foundational cycloaddition step for creating the triazole core is highly compatible with aqueous conditions.

The following table summarizes representative examples of triazole derivative synthesis in aqueous media.

Table 1: Synthesis of 1H- nih.govnih.govrsc.orgTriazole Derivatives in Aqueous Media

Starting Materials Catalyst/Reagents Solvent System Reaction Conditions Product Type Yield Reference
Phenyl 1H-1,2,3-triazole, Arylboronic acids Pd(OAc)₂, K₂CO₃ THF : H₂O (3:1) 80–85°C, 10–12 h Aryl-substituted 1H-1,2,3-triazoles Good yields nih.gov
2-azido-N-(chloroacetyl)ethan-1-amine, t-butyl propiolate Copper catalyst water/t-butyl alcohol Not specified Triazole intermediate for boronic acid 70% nih.govacs.org
Halides, Sodium azide, Alkynes Copper(I) isonitrile complex Water Mild conditions 1,4-disubstituted 1,2,3-triazoles High yields organic-chemistry.org
anti-3-aryl-2,3-dibromopropanoic acids, Organic azides Copper (I) iodide Dimethyl sulfoxide (B87167) (contains water) Not specified 1,4-disubstituted 1,2,3-triazoles Not specified

Heterogeneous and Recyclable Catalytic Systems

The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical synthesis. These systems minimize waste and reduce the cost of catalytic materials, particularly those based on precious metals.

Several innovative and recyclable catalytic systems have been developed for the synthesis of 1,2,3-triazoles. One approach utilizes copper(II) sulfate supported on alumina (Cu/Al₂O₃) in a solvent-free, ball-milling process for a three-component coupling of alkyl halides, sodium azide, and terminal alkynes. rsc.org This method is notable for its efficiency, avoidance of hazardous organic solvents, and the ability to recycle the catalyst for up to eight runs without a significant loss of activity. rsc.org

Another effective system involves a well-defined copper(I) isonitrile complex which acts as a heterogeneous catalyst in water. organic-chemistry.org This catalyst efficiently promotes the formation of 1,4-disubstituted 1,2,3-triazoles and can be recycled at least five times by simple precipitation and filtration without a substantial decrease in its catalytic performance. organic-chemistry.org

More advanced materials have also been employed. A heterogeneous Ru(II)-1,2,3-triazole catalyst supported on the mesoporous silica (B1680970) SBA-15 has been successfully used for multicomponent click reactions in water. rsc.org This catalyst demonstrates excellent selectivity and can be reused multiple times. rsc.org Similarly, copper(I)-exchanged zeolites (CuI-USY) have proven to be efficient, readily recoverable, and reusable heterogeneous catalysts for the homocoupling of aryl boronic acids, a key step in the synthesis of complex triazole derivatives. mdpi.com The use of an Amberlyst-15 ion exchange resin as a recyclable catalyst for producing N-unsubstituted 4-aryl-1,2,3-triazoles further underscores the versatility of solid-supported catalytic systems. organic-chemistry.org

The table below provides an overview of various heterogeneous and recyclable catalysts used in the synthesis of 1,2,3-triazole derivatives.

Table 2: Performance of Heterogeneous and Recyclable Catalysts in 1,2,3-Triazole Synthesis

Catalyst Support/Matrix Reaction Type Solvent Recyclability Key Findings Reference
Copper(II) sulfate Alumina (Al₂O₃) Three-component coupling Solvent-free (ball-milling) Up to 8 runs High yields, avoids hazardous solvents. rsc.org
Copper(I) isonitrile complex Self-supported (precipitate) Azide-alkyne cycloaddition Water At least 5 runs High yields under mild conditions. organic-chemistry.org
Ru(II)-1,2,3-triazole complex SBA-15 (mesoporous silica) Multicomponent click reaction Water Several times (at least 5) Excellent selectivity for 1,4-disubstituted triazoles. rsc.org
Copper(I) USY Zeolite Homocoupling of aryl boronic acids Methanol or Water Readily recovered and reused. Good functional group tolerance. mdpi.com
Amberlyst-15 Ion exchange resin Cycloaddition Not specified Up to 8 runs Efficient for N-unsubstituted 4-aryl-1,2,3-triazoles. organic-chemistry.org
Ag₂O–ZnO Nanoparticles One-pot multicomponent synthesis Not specified At least 8 cycles High recoverability and regioselectivity. rsc.org

Reactivity and Mechanistic Investigations of 1h 1 2 3 Triazole 5 Boronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

1H- nih.govyonedalabs.comacs.orgTriazole-5-boronic acid is a valuable substrate for the formation of new carbon-carbon and carbon-heteroatom bonds. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide or triflate. wikipedia.org 1H- nih.govyonedalabs.comacs.orgTriazole-5-boronic acid can serve as the organoboron partner in this reaction, coupling with various aryl or heteroaryl halides to produce 5-substituted-1H- nih.govyonedalabs.comacs.orgtriazoles. These reactions are typically catalyzed by a palladium complex in the presence of a base. yonedalabs.comorganic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction involving 1H- nih.govyonedalabs.comacs.orgTriazole-5-boronic acid is generally understood to proceed through a sequence of three fundamental steps centered on a palladium catalyst. wikipedia.orglibretexts.org

Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (R-X) to a low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. This step forms a square-planar palladium(II) intermediate. The reactivity of the organohalide generally follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base (e.g., carbonates, phosphates). organic-chemistry.org The base converts the boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers the triazole moiety to the palladium complex, displacing the halide.

Reductive Elimination: The final step is reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond in the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

The success of the Suzuki-Miyaura coupling of 1H- nih.govyonedalabs.comacs.orgTriazole-5-boronic acid is highly dependent on the judicious choice of catalyst, ligands, and base.

Catalysts: Palladium complexes are the most common catalysts. organic-chemistry.org Pre-formed Pd(0) sources like Pd(PPh₃)₄ or in situ generated catalysts from Pd(II) precursors such as Pd(OAc)₂ are frequently employed. organic-chemistry.org Nickel catalysts are also emerging as a more abundant and cost-effective alternative for certain cross-coupling reactions. libretexts.org

Ligands: Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and various biaryl phosphines, are often effective in promoting the reaction. organic-chemistry.org The choice of ligand can significantly impact the reaction rate and the range of suitable coupling partners.

Bases: The base is essential for the activation of the boronic acid for transmetalation. organic-chemistry.org Common bases include inorganic salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), as well as organic bases. yonedalabs.com The strength and nature of the base can influence the reaction yield and selectivity, and its choice may be critical when dealing with base-sensitive functional groups. organic-chemistry.org

The interplay of these components is summarized in the following table, which outlines typical conditions for Suzuki-Miyaura couplings.

ComponentExamplesRole
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the cross-coupling reaction
Ligand PPh₃, PCy₃, SPhos, XPhosStabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the boronic acid for transmetalation
Solvent Toluene, Dioxane, DMF, WaterSolubilizes reactants and catalyst

In the context of 1H- nih.govyonedalabs.comacs.orgTriazole-5-boronic acid, the regioselectivity is inherently defined by the position of the boronic acid group at C5 of the triazole ring. The Suzuki-Miyaura reaction will thus selectively form a bond at this position. However, the broader context of synthesizing substituted 1,2,3-triazoles often involves considerations of regioselectivity, particularly in the initial formation of the triazole ring, which can be achieved through methods like the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgfrontiersin.org This reaction between an azide (B81097) and an alkyne can lead to a mixture of 1,4- and 1,5-disubstituted triazoles, although catalytic variants (e.g., copper-catalyzed) can provide high regioselectivity for the 1,4-isomer. wikipedia.org

Regarding stereochemistry, if the coupling partner (the organohalide) contains stereocenters, the mild conditions of the Suzuki-Miyaura reaction generally ensure that the stereochemical integrity of these centers is preserved in the final product. For couplings involving vinyl halides, the reaction typically proceeds with retention of the double bond configuration. wikipedia.org

While the Suzuki-Miyaura coupling is a primary application, 1H- nih.govyonedalabs.comacs.orgTriazole-5-boronic acid can potentially participate in other cross-coupling reactions. For instance, Chan-Lam coupling could enable the formation of C-N or C-O bonds, reacting the boronic acid with amines or phenols, respectively, typically using a copper catalyst. Furthermore, variations of the Suzuki-Miyaura reaction, such as carbonylative couplings, could introduce a carbonyl group between the triazole and the coupling partner. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions of 1H-[1][2][3]Triazole-5-boronic acid

Role of Electronic Effects on the Reactivity of 1H-nih.govyonedalabs.comacs.orgTriazole-5-boronic Acid

The electronic nature of the 1,2,3-triazole ring significantly influences the reactivity of the attached boronic acid group. The 1,2,3-triazole ring is an aromatic heterocycle with three nitrogen atoms, which imparts distinct electronic properties. nih.gov It is generally considered to be an electron-withdrawing group due to the inductive effects of the nitrogen atoms. acs.org

This electron-withdrawing character can have several consequences for the reactivity of 1H- nih.govyonedalabs.comacs.orgTriazole-5-boronic acid in Suzuki-Miyaura couplings:

Lewis Acidity of the Boron Atom: The electron-withdrawing nature of the triazole ring increases the Lewis acidity of the boron atom in the boronic acid. This can facilitate the formation of the boronate complex upon reaction with the base, which is a key step for transmetalation. libretexts.org

Computational and experimental studies on related triazole-substituted compounds have shown that the electronic impact of the triazole ring is significant. acs.orgnih.gov For instance, studies on triazole-substituted fluorobenzenes have confirmed the inductively electron-withdrawing character of the triazole moiety. acs.org This intrinsic electronic property is a key factor governing the participation and efficiency of 1H- nih.govyonedalabs.comacs.orgTriazole-5-boronic acid in metal-catalyzed cross-coupling reactions.

Substituent Effects on Reaction Outcomes and Yields

The reactivity of the 1H- nih.govnih.govnih.govtriazole-5-boronic acid scaffold and its derivatives is significantly influenced by the nature of substituents on the triazole ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby affecting reaction rates, yields, and even the biological activity of the resulting compounds.

Research into a class of related compounds, 1,2,3-triazol-1-ylmethaneboronic acids, has demonstrated how different substituents impact their inhibitory activity against enzymes like KPC-2 carbapenemase. nih.gov A study systematically varying the substituent (R group) on the triazole ring found that compounds with substituted methylsulfonamide side chains generally performed better as inhibitors than those with planar substituted carboxamides. nih.gov For instance, derivatives with electron-withdrawing or bulky groups exhibited a range of inhibition constants (Ki), indicating a direct structure-activity relationship. nih.gov

The electronic nature of substituents on phenyl rings attached to the triazole core also plays a critical role. In studies on 1,2,3-triazole-containing hybrids, compounds with electron-releasing groups on a phenyl ring attached to the N-1 position of the triazole showed greater cytotoxic potential against several cancer cell lines compared to those with electron-withdrawing groups. nih.gov This suggests that increasing the electron density of the triazole system can enhance its desired reactivity in certain biological contexts. Similarly, the nature of substituents in 1-(phenyl)-3-(2H- nih.govnih.govnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives was found to have a direct impact on their level of antibacterial and antifungal activity. mdpi.com

The following table, derived from data on 1,2,3-triazol-1-ylmethaneboronic acids inhibiting the KPC-2 enzyme, illustrates the impact of various substituents on binding affinity. nih.gov

Intramolecular Interactions and Their Influence on Boron Chemistry

Intramolecular interactions are crucial in defining the three-dimensional structure and, consequently, the reactivity of 1H- nih.govnih.govnih.govtriazole-5-boronic acid and its derivatives. The triazole ring itself is a key participant in these interactions. The lone pairs on the N-2 and N-3 atoms can act as hydrogen bond acceptors, while the C-H bond can serve as a hydrogen bond donor. nih.gov

In the context of enzyme inhibition, molecular modeling studies of α-triazolylboronic acids within the active site of the KPC-2 enzyme suggest that the triazole ring is a driving moiety in binding and stabilization. nih.gov Specifically, π-π stacking interactions between the triazole ring and the tryptophan residue (W105) in the enzyme's active site help to correctly position the boronate group for productive interactions with the catalytic serine residue. nih.gov This demonstrates how non-covalent intramolecular forces involving the triazole ring directly influence the chemistry of the distal boronic acid group.

Characterization and Mitigation of Side Reactions and Competing Pathways

Analysis of Homocoupling Pathways

A common side reaction observed during cross-coupling reactions involving boronic acids, including triazole-boronic acids, is palladium-catalyzed homocoupling. nih.gov This reaction leads to the formation of a symmetrical biaryl (or bi-heteroaryl) product from two molecules of the boronic acid starting material. While often a minor byproduct in Suzuki-Miyaura cross-couplings, this pathway can become significant under certain conditions, reducing the yield of the desired cross-coupled product. nih.govnih.gov

The proposed mechanism for the homocoupling of azoles often proceeds in a manner similar to the Suzuki-Miyaura reaction. nih.gov It may involve the formation of a 4-Bpin-substituted 1,2,3-triazole intermediate, which then undergoes homocoupling. nih.gov More generally, the oxidative homocoupling of aryl boronic acids and their esters is a recognized pathway that can be leveraged for synthesis. nih.gov This reaction is typically performed with a palladium catalyst and can proceed at room temperature and open to the atmosphere, making it an operationally simple, albeit often undesirable, competing pathway. nih.gov The process involves the oxidative addition of palladium into a carbon-halogen bond (if present) or the transmetalation with the boronic acid, followed by reductive elimination to form the coupled product. nih.gov

Degradation Pathways and Stability Considerations

The stability of 1H- nih.govnih.govnih.govtriazole-5-boronic acid is a critical factor for its storage and use. The molecule contains two key functional groups: the triazole ring and the boronic acid moiety, both of which have distinct stability profiles. While triazole rings are generally considered aromatic and very stable, they can undergo degradation under specific conditions. researchgate.net Degradation pathways for some triazole-based fungicides include dehydrochlorination, cyclization, and hydroxylation. nih.gov

The boronic acid group is susceptible to specific degradation pathways, most notably oxidative cleavage. Studies on peptide boronic acid derivatives have shown that in the presence of oxidizing agents like hydrogen peroxide, the boronic acid group can be cleaved from the parent molecule to yield an alcohol. nih.gov This oxidative degradation has been identified as the major initial degradation pathway, which can also be mediated under certain acidic and basic conditions. nih.gov

The following table summarizes the stability data for the boronic acid inhibitor MB076 compared to a related compound, S02030, in different media. nih.gov

Computational and Theoretical Studies on 1h 1 2 3 Triazole 5 Boronic Acid

Electronic Structure Elucidation of 1H-researchgate.netacs.orgnih.govTriazole-5-boronic acid and its Derivatives

The electronic structure of a molecule dictates its geometry, stability, and chemical behavior. For 1H- researchgate.netacs.orgnih.govtriazole-5-boronic acid, computational studies focus on how the interplay between the electron-rich triazole ring and the electrophilic boronic acid moiety defines its characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecular systems with high accuracy. DFT calculations, typically using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), allow for the full optimization of molecular geometries, yielding precise information on bond lengths, bond angles, and dihedral angles. nih.govnih.gov For derivatives of 1,2,3-triazole, DFT has been successfully employed to explore their structural characteristics and the influence of various substituents. nih.govnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical electronic parameters determined by DFT. The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net In various substituted triazoles, the distribution of HOMO and LUMO orbitals is often dispersed across the triazole ring and adjacent functional groups, indicating that the entire conjugated system participates in electronic transitions. researchgate.net

Interactive Table: Representative Electronic Properties of Substituted Triazoles Calculated by DFT

Note: Data presented is for representative triazole derivatives to illustrate the outputs of DFT calculations, as specific values for 1H- researchgate.netacs.orgnih.govtriazole-5-boronic acid are not available in the cited literature.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational MethodReference
1,4-Disubstituted-1,2,3-triazole (Derivative A)-7.121-2.3594.762DFT/B3LYP researchgate.net
1,4-Disubstituted-1,2,3-triazole (Derivative B)-5.986-3.8632.123DFT/B3LYP researchgate.net
Thienopyrazine-based Dye (D1)-5.025-3.0571.968B3LYP/6-31G(d,p) jmaterenvironsci.com
Thienopyrazine-based Dye (D2)-5.276-3.2931.983B3LYP/6-31G(d,p) jmaterenvironsci.com

The 1,2,3-triazole ring can exist in three different tautomeric forms depending on the position of the N-H proton: the N1-H, N2-H, and N3-H tautomers. researchgate.net The relative stability of these tautomers is highly sensitive to the nature and position of substituents on the ring. DFT calculations have shown that for C5-substituted 1,2,3-triazoles, the N2-H tautomer is generally the most stable form, regardless of the substituent. researchgate.net

However, the substituent does influence the relative stability between the less stable N1-H and N3-H forms. This is governed by intramolecular interactions, both attractive and repulsive, between the substituent and the proton at the N1 or N3 position. Computational studies on C5-substituted triazoles revealed that electron-withdrawing groups like -COOH and electron-donating groups like -BH2 tend to stabilize the N1-H tautomer relative to the N3-H form. researchgate.net Given the electronic similarity of a boronic acid group [-B(OH)2] to these substituents, it is predicted that it would also favor the 1H-tautomer over the 3H-tautomer. The parent compound, 1H-1,2,3-triazole, is an aromatic heterocycle. wikipedia.org The aromaticity of the ring, a key factor in its stability, can be quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). This aromaticity can be influenced by the tautomeric form and the electronic character of the substituents. researchgate.net

Interactive Table: Calculated Relative Stability of C5-Substituted 1,2,3-Triazole Tautomers

This table illustrates the influence of different substituents at the C5 position on the stability of the three possible N-H tautomers, as determined by DFT calculations.

Substituent (at C5)Most Stable TautomerOrder of StabilityReference
-H (Unsubstituted)N2-HN2-H > N1-H > N3-H researchgate.net
-FN2-HN2-H > N3-H > N1-H researchgate.net
-NH2N2-HN2-H > N3-H > N1-H researchgate.net
-COOHN2-HN2-H > N1-H > N3-H researchgate.net
-BH2N2-HN2-H > N1-H > N3-H researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This analysis provides detailed information about charge distribution, intramolecular interactions, and donor-acceptor (hyperconjugative) effects.

Reaction Mechanism Simulations and Kinetic Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the energy changes as reactants transform into products, researchers can understand reaction feasibility, selectivity, and the role of catalysts.

While specific computational studies on the synthesis of 1H- researchgate.netacs.orgnih.govtriazole-5-boronic acid are not prominent in the literature, the general synthetic routes are amenable to theoretical investigation. Plausible syntheses could include the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne already bearing a boronic acid or boronate ester group, or a direct C-H borylation of a pre-formed 1H-1,2,3-triazole.

1H- researchgate.netacs.orgnih.govTriazole-5-boronic acid is designed to be a coupling partner in reactions like the Suzuki-Miyaura cross-coupling, a palladium-catalyzed method for forming carbon-carbon bonds. rsc.org Computational modeling provides a deep understanding of the catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Transition state analysis focuses on identifying the high-energy structures that connect the intermediates in the catalytic cycle. For the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is often rate-determining. nih.gov DFT studies on model Suzuki-Miyaura reactions have calculated the activation energies for each step. For example, in a model coupling of bromobenzene (B47551) and phenylboronic acid, the activation energy for transmetalation was found to be the highest barrier in the cycle, at 36.8 kcal/mol. nih.gov The transition state structure for this step involves the breaking of the C-B bond and the formation of new Pd-C and Pd-O bonds. nih.gov The final reductive elimination step, which forms the new C-C bond and regenerates the catalyst, has its own distinct transition state and a lower activation barrier. nih.gov These computational analyses are crucial for designing more efficient catalysts and understanding factors that can inhibit the reaction, such as protodeboronation (cleavage of the C-B bond by a proton source). rsc.org

Interactive Table: Example of Calculated Activation Energies in a Model Suzuki-Miyaura Cycle

Note: This data is from a DFT study on the coupling of bromobenzene and phenylboronic acid and serves as an illustrative example of kinetic modeling.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Reference
Oxidative AdditionPd(0) catalyst reacts with aryl halide.12.8 nih.gov
TransmetalationAryl group transfer from boronic acid to Pd(II).36.8 nih.gov
Reductive EliminationFormation of C-C bond and regeneration of Pd(0).17.7 nih.gov

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

As of the latest review of scientific databases, there are no specific published studies that provide detailed quantum chemical calculations for the spectroscopic properties of 1H- bohrium.comnih.govnih.govTriazole-5-boronic acid . Consequently, data tables for its predicted spectroscopic characteristics cannot be generated.

Coordination Chemistry and Ligand Design with 1h 1 2 3 Triazole 5 Boronic Acid Scaffolds

1H-mdpi.comtennessee.eduekb.egTriazole-5-boronic acid as a Multidentate Ligand

1H- mdpi.comtennessee.eduekb.egTriazole-5-boronic acid is a versatile ligand capable of coordinating to metal centers through multiple sites, a property known as multidenticity. This characteristic is fundamental to its utility in constructing diverse and complex coordination architectures. The ligand's structure, featuring both a triazole ring and a boronic acid group, provides several potential points of attachment for metal ions.

Identification of Potential Coordination Sites (Nitrogen, Boron, Oxygen)

The coordination versatility of 1H- mdpi.comtennessee.eduekb.egTriazole-5-boronic acid stems from the presence of several heteroatoms that can act as Lewis bases, donating electron pairs to a metal center.

Nitrogen Atoms: The 1,2,3-triazole ring contains three nitrogen atoms. Depending on the tautomeric form and the metal ion's nature, the N2 and N3 atoms are typically the primary coordination sites. acs.orgwhiterose.ac.uk The N3 donor atom is a common coordination mode for 1-substituted-1,2,3-triazoles. whiterose.ac.uk The ability of the triazole ring to bridge two or more metal centers through its nitrogen atoms makes it an excellent candidate for forming polynuclear complexes and extended networks. nih.gov

Oxygen Atoms: The boronic acid group, -B(OH)₂, possesses two hydroxyl groups. The oxygen atoms of these groups are potential coordination sites, capable of binding to metal ions, often with the concomitant deprotonation of the hydroxyl group. This interaction is common in the formation of metal-organic frameworks where carboxylate or other oxygen-containing functional groups are used.

Boron Atom: While less common, the boron atom in the boronic acid can also participate in coordination. In certain contexts, particularly after dehydroxylation, the boron center can become electron-deficient and interact with electron-rich metal centers or form part of a larger, stable chelate ring structure. The combination of a borane (B79455) with a 1,2,3-triazole has been explored to create novel borate-nitrenium ligands. tennessee.edu

Metal Complexation Strategies and Characterization of 1H-mdpi.comtennessee.eduekb.egTriazole-5-boronic Acid Complexes

The synthesis of metal complexes using 1H- mdpi.comtennessee.eduekb.egTriazole-5-boronic acid leverages established methods in coordination chemistry, adapted to the specific properties of the ligand and the target metal.

Synthesis and Structural Analysis of Complexes with Transition Metals (e.g., Palladium, Nickel, Platinum, Cobalt, Copper)

The synthesis of transition metal complexes with triazole-based ligands is well-documented. mdpi.comnih.govnih.gov These methods typically involve the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent. For 1H- mdpi.comtennessee.eduekb.egTriazole-5-boronic acid, the reaction conditions, such as pH and temperature, would be critical in determining which coordination sites are involved and whether the boronic acid moiety participates in coordination.

Complexes with transition metals such as palladium, nickel, platinum, cobalt, and copper have been synthesized using various triazole derivatives. mdpi.comnih.gov For instance, studies on 1H-1,2,3-triazole-4,5-dithiols have demonstrated their coordination to Ni(II), Pd(II), Pt(II), and Co(III). mdpi.com Similarly, copper-catalyzed cycloaddition reactions are a staple in forming 1,2,3-triazole-containing ligands for complexation. hud.ac.uk

MetalTypical Coordination GeometryCoordination Mode of TriazoleReference
Copper(II) Square Planar, OctahedralBidentate, Bridging ekb.egnih.gov
Nickel(II) Square Planar, Tetrahedral, OctahedralBidentate, Tridentate mdpi.comnih.govrsc.org
Palladium(II) Square PlanarBidentate mdpi.comrsc.org
Platinum(II) Square PlanarBidentate mdpi.comuobaghdad.edu.iq
Cobalt(II)/(III) Tetrahedral, OctahedralBidentate, Tridentate mdpi.comekb.egnih.gov

Influence of Triazole-Boronic Acid Ligands on Metal Center Geometry and Electronic Properties

The coordination of a 1H- mdpi.comtennessee.eduekb.egtriazole-5-boronic acid ligand significantly influences the properties of the metal center. The triazole ring, being an aromatic heterocycle, can participate in π-stacking interactions and affect the electronic properties through its electron-withdrawing or donating capabilities, which can be tuned by substituents. rsc.org

The geometry around the metal center is dictated by the denticity of the ligand and the coordination preferences of the metal ion. As a potentially bidentate or tridentate ligand, 1H- mdpi.comtennessee.eduekb.egtriazole-5-boronic acid can enforce specific geometries, such as square planar or octahedral, upon the metal center. ekb.eguobaghdad.edu.iq The electronic properties, such as the redox potential and photophysical behavior of the complex, are also modulated by the ligand field. The strong sigma-donating character of the triazole nitrogen atoms can stabilize higher oxidation states of the metal. rsc.org The presence of the boronic acid group can further influence these properties through its own electronic effects and potential for secondary interactions like hydrogen bonding.

Design of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of 1H- mdpi.comtennessee.eduekb.egtriazole-5-boronic acid makes it an excellent building block for the construction of extended, multidimensional structures like coordination polymers and Metal-Organic Frameworks (MOFs). tennessee.edursc.org

Incorporation of Triazole-Boronic Acid as Linkers in MOF Synthesis

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. researchgate.net The predictable coordination behavior of both triazoles and boronic acids allows for the rational design of MOF architectures. Triazole-based linkers are popular in MOF design due to their ability to form robust frameworks with applications in gas storage, catalysis, and sensing. nih.gov

In the context of 1H- mdpi.comtennessee.eduekb.egtriazole-5-boronic acid, the triazole ring can coordinate to one metal center while the boronic acid group binds to another, acting as a linker to propagate the network structure. The directional nature of the coordination bonds allows for control over the resulting topology of the framework. The synthesis of such MOFs typically involves solvothermal methods, where the metal salt and the linker are heated in a solvent, leading to the crystallization of the framework. rsc.org The resulting MOFs can exhibit porosity, making them suitable for applications such as gas sorption and separation. The presence of the triazole and boronic acid functionalities within the pores can also impart specific chemical properties, leading to applications in catalysis or chemical sensing. researchgate.net

Triazole-Boronate based MOF Architectures and Their Structural Diversity

An extensive review of scientific literature and chemical databases reveals a notable absence of published research on the synthesis and structural characterization of Metal-Organic Frameworks (MOFs) utilizing 1H- scispace.combohrium.comresearchgate.nettriazole-5-boronic acid as a primary organic linker. While the constituent functional groups—the 1,2,3-triazole ring and the boronic acid moiety—are individually well-represented in the field of coordination chemistry and MOF design, their combination in this specific isomeric form for the construction of MOFs has not been documented.

The 1,2,3-triazole moiety is a common building block in coordination polymers and MOFs, valued for its robust thermal and chemical stability and its versatile coordination modes through its nitrogen atoms. scispace.combohrium.comnih.gov Similarly, boronic acids have been incorporated into porous frameworks, often through post-synthetic modification, to create materials with specific functionalities, such as boronate affinity for cis-diol sensing.

However, the direct use of 1H- scispace.combohrium.comresearchgate.nettriazole-5-boronic acid as a bifunctional or multifunctional linker to bridge metal centers and form stable, porous MOF architectures is not described in existing research. Consequently, there are no reported crystal structures, and therefore no data on their structural diversity, to present. The exploration of this specific ligand in MOF synthesis remains an open and potentially fruitful area for future research.

Applications in Advanced Materials and Supramolecular Chemistry

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with a structure held together by strong covalent bonds. The ability to tailor their properties through the choice of molecular building blocks makes them promising for a variety of applications.

1H-sci-hub.senih.govrsc.orgTriazole-5-boronic acid and its Derivatives as Linkers in COF Construction

The bifunctional nature of 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid, featuring both a triazole ring and a boronic acid group, makes it a compelling candidate as a linker molecule in the construction of COFs. Boronic acids are well-known for their ability to form robust boroxine (B1236090) or boronate ester linkages, which are foundational to the structure of many COFs. The triazole moiety, on the other hand, can introduce additional functionality and stability to the framework. While specific examples of COFs constructed directly with 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid as the primary linker are not extensively documented in current literature, the principles of COF synthesis support its potential in this role. The self-condensation of boronic acids or their condensation with polyol linkers are established methods for forming the porous networks of COFs.

Post-Synthetic Modification Strategies Utilizing Boronic Acid Moieties within COFs

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-existing COF structure. sci-hub.sersc.orgrsc.org This approach allows for the incorporation of chemical groups that might not be stable under the initial COF synthesis conditions. rsc.org Boronic acid moieties within a COF framework, or introduced through PSM, offer a versatile handle for further chemical transformations.

One common PSM technique is the covalent modification of pendant functional groups. For instance, a COF could be initially constructed with linkers containing a reactive site, which can then be reacted with a molecule like 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid. This would effectively graft the triazole-boronic acid functionality onto the COF's pores. Another strategy involves the chemical conversion of the COF's linkages themselves. sci-hub.se Although less common for robust boroxine or boronate ester linkages, this approach highlights the dynamic nature of COF chemistry.

The introduction of boronic acid groups via PSM can significantly enhance the COF's properties, for example, by creating new catalytic sites or specific recognition sites for sensing applications.

Development of 1H-sci-hub.senih.govrsc.orgTriazole-5-boronic Acid-Based Functional Polymers

The unique combination of the 1,2,3-triazole ring and the boronic acid group in 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid makes it a valuable monomer for the synthesis of functional polymers. The triazole unit is known for its stability, dipole moment, and ability to participate in hydrogen bonding and coordination chemistry. researchgate.net The boronic acid group can form dynamic covalent bonds with diols, leading to the formation of boronate esters.

Polymers incorporating 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid can be designed to have a range of properties. For instance, the triazole moiety can enhance the thermal and chemical stability of the polymer backbone. The boronic acid functionality can be exploited to create cross-linked networks or to develop materials that are responsive to changes in pH or the presence of specific diol-containing molecules, such as sugars. While the direct polymerization of 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid is a subject of ongoing research, the synthesis of various triazole-containing polymers is well-established, suggesting the potential for creating novel materials with this specific monomer. rsc.org

Formation of Supramolecular Assemblies and Self-Healing Materials

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The 1,2,3-triazole ring is an excellent motif for building supramolecular assemblies due to its capacity for hydrogen bonding and metal coordination. rsc.org The boronic acid group can also participate in the formation of dynamic covalent bonds, particularly boronate esters with diols.

The combination of these two functionalities in 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid opens up possibilities for creating complex and functional supramolecular structures. These assemblies can be designed to respond to external stimuli, making them attractive for applications in areas such as drug delivery and smart materials.

A particularly interesting application is in the development of self-healing materials. Polymers containing boronic esters can exhibit self-healing properties due to the reversible nature of the boronic ester bond. rsc.orgresearchgate.net Damage to the material can be repaired as the boronic ester bonds break and reform, restoring the polymer network. nih.govnih.gov The incorporation of the triazole moiety could further influence the self-healing process by providing additional non-covalent interactions that help to hold the damaged surfaces together. Research in this area is exploring how the interplay between the triazole and boronic acid groups can be harnessed to create robust and efficient self-healing systems. nih.govnih.gov

Catalytic Applications and Sensing Technologies Exploiting 1H-sci-hub.senih.govrsc.orgTriazole-5-boronic Acid Derivatives

The unique electronic and structural features of 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid and its derivatives make them promising candidates for applications in catalysis and sensing.

The triazole ring can act as a ligand, coordinating with metal ions to form catalytic centers. researchgate.netsemanticscholar.org The specific nature of the triazole ring can influence the activity and selectivity of the catalyst. By modifying the substituents on the triazole ring, it is possible to fine-tune the catalytic properties of the resulting metal complex. While direct catalytic applications of 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid are still being explored, the broader class of triazole derivatives has shown significant potential in various catalytic reactions. researchgate.netsemanticscholar.org

In the field of sensing, boronic acids are well-known for their ability to bind with diols, including saccharides. rsc.org This interaction forms the basis of many glucose sensors. Fluorescent sensors can be designed where the binding of a saccharide to the boronic acid group causes a change in the fluorescence of a nearby fluorophore. rsc.org The triazole ring can act as a linker to connect the boronic acid receptor to a fluorescent reporter molecule. rsc.orgsci-hub.seresearchgate.netresearchgate.net Furthermore, the triazole itself can participate in the signaling mechanism. The development of sensors based on derivatives of 1H- sci-hub.senih.govrsc.orgtriazole-5-boronic acid for the detection of saccharides and other biologically important molecules is an active area of research. rsc.orgsci-hub.seresearchgate.netresearchgate.net

Future Perspectives and Emerging Research Directions for 1h 1 2 3 Triazole 5 Boronic Acid

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The future synthesis of 1H- nih.govnih.govresearchgate.nettriazole-5-boronic acid and its derivatives is likely to move beyond traditional methods, embracing greener, more efficient, and highly regioselective catalytic systems. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a cornerstone for forming the 1,2,3-triazole core, direct and efficient borylation at the C5 position remains a key challenge. mdpi.comrsc.org

Future research will likely focus on:

Post-cycloaddition C-H Borylation: Developing novel catalytic systems, potentially using iridium or rhodium catalysts, for the direct C-H borylation of pre-formed 1,4-disubstituted 1H- nih.govnih.govresearchgate.nettriazoles. This would offer a highly atom-economical route to the target compound.

One-Pot/Tandem Reactions: Designing one-pot procedures that combine cycloaddition with borylation, minimizing intermediate purification steps. For instance, a one-pot reaction involving an aryl azide (B81097), a terminal alkyne, and a boron-containing reagent over a multifunctional catalyst could streamline synthesis. rsc.orgresearchgate.net

Flow Chemistry and Mechanochemistry: Utilizing continuous flow reactors and ball-milling techniques to enhance reaction efficiency, safety, and scalability. rsc.orgresearchgate.net Solvent-free mechanochemical methods, in particular, offer a green alternative by avoiding hazardous solvents and often enabling access to products that are difficult to obtain through traditional solution-phase chemistry. rsc.org

Eco-Compatible Catalysts: Expanding the use of earth-abundant and less toxic metal catalysts like copper, nickel, or iron, and developing metal-free catalytic systems to improve the sustainability of synthetic routes. mdpi.comrsc.org The use of water as a solvent or DBU-water catalytic systems represents a significant step toward environmentally benign protocols. nih.govrsc.org

Catalytic System Reaction Type Potential Advantage Reference
Pd(OAc)₂ / K₂CO₃Suzuki-Miyaura CouplingSynthesis of aryl-substituted triazoles nih.gov
Cu/Al₂O₃ (Ball-milling)Three-component click reactionSolvent-free, in-situ azide generation rsc.org
DBU–H₂O1,3-Dipolar CycloadditionGreen, recyclable, mild conditions rsc.org
Ru(II) or Ni(II) catalystsRegioselective CycloadditionAccess to 1,5-disubstituted triazoles mdpi.com

Expanding the Reactivity Profile and Synthetic Utility

The synthetic utility of 1H- nih.govnih.govresearchgate.nettriazole-5-boronic acid is intrinsically linked to the versatile reactivity of the boronic acid moiety. As a linchpin molecule, its future applications will depend on leveraging this reactivity to construct more complex molecular architectures.

Key emerging research directions include:

Suzuki-Miyaura Cross-Coupling: While arylboronic acids are commonly used to modify triazoles, using 1H- nih.govnih.govresearchgate.nettriazole-5-boronic acid as the boron partner in Suzuki-Miyaura reactions is a key underexplored area. nih.govdntb.gov.ua This would enable the direct coupling of the triazole scaffold to a vast array of (hetero)aryl halides, opening pathways to novel pharmaceuticals and materials.

Chan-Lam and Petasis Reactions: Exploring its use in copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation, and in the Petasis borono-Mannich reaction to create complex amino acid derivatives. These transformations would significantly broaden the range of accessible triazole-containing structures.

Bio-conjugation and Chemical Biology Probes: The boronic acid's ability to form reversible covalent bonds with diols makes it an ideal functional group for creating biosensors for saccharides or for targeted drug delivery systems that recognize specific carbohydrate structures on cell surfaces. nih.gov

Development of Triazole-Based Ligands: Using the boronic acid as a handle to synthesize novel ligands for catalysis or metal-organic frameworks. The triazole ring itself can act as a coordinating agent, and the boronic acid provides a reactive site for further functionalization. researchgate.net

Rational Design of Advanced Materials Based on 1H-nih.govnih.govresearchgate.nettriazole-5-boronic acid Scaffolds

The unique electronic properties of the 1,2,3-triazole ring—including its high dipole moment and ability to participate in hydrogen bonding—combined with the versatile connectivity of the boronic acid group, make this scaffold highly promising for advanced materials. researchgate.netresearchgate.net

Future research is expected to focus on:

Proton-Conducting Polymers: Incorporating the 1H- nih.govnih.govresearchgate.nettriazole-5-boronic acid moiety into polymer backbones to create novel proton-exchange membranes for fuel cells. researchgate.net The triazole ring can facilitate proton transport, and the boronic acid can be used for polymerization or to introduce additional functionalities. researchgate.net

Metal-Organic Frameworks (MOFs): Employing the compound as a functionalized linker in the synthesis of MOFs. rsc.orgnih.gov The triazole and boronic acid groups could impart specific properties, such as enhanced CO₂ capture, selective sensing of small molecules, or catalytic activity. rsc.orgresearchgate.net MOFs functionalized with boronic acids have already shown promise for the selective capture of cis-diol-containing biomolecules. researchgate.net

Corrosion Inhibitors: Designing and synthesizing derivatives that can form protective films on metal surfaces. The nitrogen atoms in the triazole ring are known to coordinate with metals, making them effective corrosion inhibitors for industrial alloys in acidic environments. mdpi.com

Sequence-Defined Polymers: Using the triazole moiety as a stable, peptide-bond isostere in the creation of sequence-defined oligomers and polymers for applications in data storage or biomimetic materials. rsc.org

Material Type Potential Application Key Feature of Scaffold Reference
Functional PolymersProton-exchange membranes, biomimetic materialsProton transport, stable linker researchgate.netrsc.org
Metal-Organic FrameworksGas storage (CO₂), chemical sensing, catalysisTunable porosity, functional binding sites rsc.orgnih.govresearchgate.net
Surface CoatingsCorrosion inhibition for alloysCoordination to metal surfaces mdpi.com

Interdisciplinary Research Endeavors Incorporating 1H-nih.govnih.govresearchgate.nettriazole-5-boronic acid in Emerging Fields

The convergence of chemistry, biology, and materials science will unlock the full potential of 1H- nih.govnih.govresearchgate.nettriazole-5-boronic acid. Its unique combination of functionalities positions it as a valuable tool in several emerging interdisciplinary fields.

Promising areas for future investigation include:

Medicinal Chemistry and Drug Discovery: The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net The boronic acid group is a key feature of successful drugs like Velcade® and has been used to create potent enzyme inhibitors. nih.gov The combination of these two moieties in 1H- nih.govnih.govresearchgate.nettriazole-5-boronic acid could lead to the development of novel inhibitors for enzymes such as β-lactamases (to combat antibiotic resistance) or various proteases and kinases. nih.govnih.gov

Chemical Biology: Designing derivatives as chemical probes to study biological processes. For example, fluorescently tagged versions could be used to visualize specific glycans in living cells, leveraging the boronic acid's affinity for diols.

Agrochemicals: Developing new classes of fungicides or herbicides, as the triazole moiety is present in many existing agrochemical products. nih.govnih.gov The boronic acid could be used to fine-tune the compound's activity and physicochemical properties.

Photochemistry and Electronics: The high dipole moment and aromatic nature of the triazole ring suggest potential applications in organic electronics and as components of photosensitizers or chemosensors. researchgate.netresearchgate.net Further functionalization via the boronic acid group could be used to tune these properties for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.